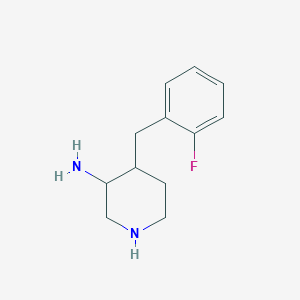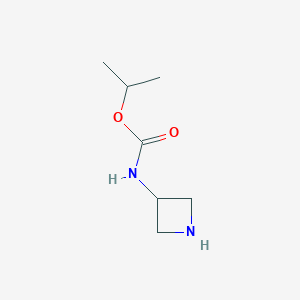
propan-2-ylN-(azetidin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl N-(azetidin-3-yl)carbamate is a chemical compound with the molecular formula C₇H₁₅N₂O₂ It is known for its unique structure, which includes an azetidine ring and a carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propan-2-yl N-(azetidin-3-yl)carbamate can be synthesized through a series of chemical reactions. One common method involves the reaction of azetidine with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of propan-2-yl N-(azetidin-3-yl)carbamate may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl N-(azetidin-3-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or azetidines.
Aplicaciones Científicas De Investigación
Propan-2-yl N-(azetidin-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of propan-2-yl N-(azetidin-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The azetidine ring may also contribute to the compound’s biological activity by interacting with cellular receptors or other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl N-[2-(azetidin-3-yl)propan-2-yl]carbamate hydrochloride
- Azetidin-3-yl N-(propan-2-yl)carbamate hydrochloride
Uniqueness
Propan-2-yl N-(azetidin-3-yl)carbamate is unique due to its specific combination of an azetidine ring and a carbamate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be advantageous in specific research or industrial contexts.
Propiedades
Fórmula molecular |
C7H14N2O2 |
|---|---|
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
propan-2-yl N-(azetidin-3-yl)carbamate |
InChI |
InChI=1S/C7H14N2O2/c1-5(2)11-7(10)9-6-3-8-4-6/h5-6,8H,3-4H2,1-2H3,(H,9,10) |
Clave InChI |
ZIGWUQCEXUFSTK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)NC1CNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylate](/img/structure/B13013212.png)
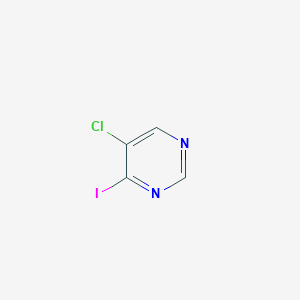
![2-Oxaspiro[3.3]heptane-6-carboxylicacid,sodiumsalt](/img/structure/B13013217.png)

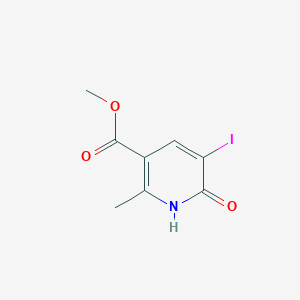
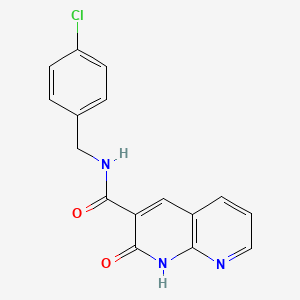
![1-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole](/img/structure/B13013250.png)
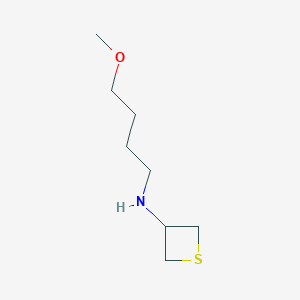
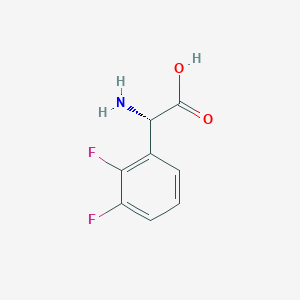
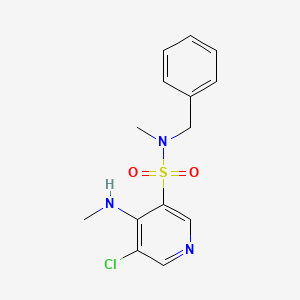
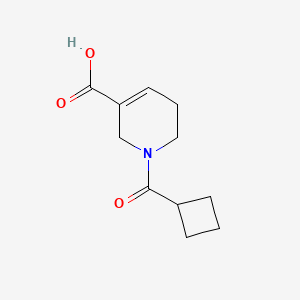
![2-[3-(Benzyloxy)oxetan-3-yl]aceticacid](/img/structure/B13013286.png)

